molecular formula C20H17N3O3S B6506867 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide CAS No. 923251-19-8

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B6506867
CAS No.: 923251-19-8
M. Wt: 379.4 g/mol
InChI Key: AVSDRLFFNDMUOM-UHFFFAOYSA-N
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Description

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide (CAS: 923157-68-0) features a complex tricyclic scaffold comprising an 8-oxa-3,5-diazatricyclo system fused with a sulfanyl-acetamide moiety linked to a phenyl group.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-23-19(25)18-17(14-10-6-7-11-15(14)26-18)22-20(23)27-12-16(24)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDRLFFNDMUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide (CAS#: 923251-19-8) is a complex organic molecule notable for its potential biological activities and pharmacological applications. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H17_{17}N3_3O3_3S, with a molecular weight of 379.4 g/mol. The structure features a unique diazatricyclo framework along with a sulfanyl group and a phenylacetamide moiety, which contribute to its interactions with biological targets.

PropertyValue
CAS Number923251-19-8
Molecular FormulaC20_{20}H17_{17}N3_3O3_3S
Molecular Weight379.4 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in the literature; however, its structural characteristics suggest several potential mechanisms of action.

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar compounds can exhibit antimicrobial properties against various pathogens. The presence of the sulfanyl group may enhance the interaction with microbial membranes or enzymes involved in cell wall synthesis.

Anticancer Potential

Compounds with diazatricyclo structures have been investigated for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of related diazatricyclo compounds on human cancer cell lines (e.g., HeLa and MCF7). Results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations, suggesting a potential therapeutic application in oncology.
  • Anti-inflammatory Effects : Research on structurally similar acetamides has demonstrated their ability to reduce pro-inflammatory cytokine production in vitro. This suggests that 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-y}sulfanyl)-N-phenylacetamide could be explored for treating inflammatory diseases.

The proposed mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes or receptors.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell lysis.

Comparison with Similar Compounds

Core Scaffold Variations

The tricyclic system in the target compound distinguishes it from simpler scaffolds in analogs. For example:

  • 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides () utilize a phenoxy backbone, lacking the tricyclic rigidity. These derivatives showed antitubercular activity (MIC: 4–64 μg/mL), with substituent positioning (e.g., o-nitro vs. meta-nitro) critically affecting potency .
  • Nitro-substituted variants (e.g., 6b, 6c) demonstrated distinct electronic profiles in NMR and IR spectra, suggesting substituent-dependent activity modulation .

Key Insight : The tricyclic core in the target compound likely enhances metabolic stability and target binding due to conformational rigidity, a feature absent in linear or bicyclic analogs.

Substituent Effects on the Phenyl Ring

The target compound’s phenyl group is unsubstituted, contrasting with analogs bearing electron-withdrawing or donating groups:

  • Nitro groups : In , o-nitroaniline (compound 3m ) achieved MIC = 4 μg/mL, while meta-nitro analogs (3e , 3p ) were less active (MIC = 64 μg/mL). This highlights the importance of substituent position .
  • Halogens and trifluoromethyl : Chlorine (compound 3a , MIC = 16 μg/mL) outperformed bromine (3i , MIC = 32 μg/mL), suggesting size and electronegativity influence activity .

Implication : The absence of substituents on the target compound’s phenyl ring may reduce antitubercular potency compared to nitro- or halogen-bearing analogs. However, this could improve solubility or reduce toxicity.

Sulfanyl vs. Oxygen Linkers

The sulfanyl (-S-) group in the target compound contrasts with oxygen-linked analogs (e.g., phenoxy derivatives in ). Thermochemical data () suggest sulfur-containing compounds exhibit distinct stability and reactivity profiles, which could influence bioavailability .

Data Table: Comparison of Structural Analogs

Compound Name/Structure Core Scaffold Key Substituents Biological Activity (MIC, μg/mL) Reference
Target Compound (CAS: 923157-68-0) 8-Oxa-3,5-diazatricyclo Unsubstituted phenyl Not reported
2-(3-Fluoro-4-nitrophenoxy)-N-(o-nitro)phenylacetamide (3m ) Phenoxy o-Nitroaniline 4 (MIC)
2-(Naphthalenyloxy)-N-(2-nitrophenyl)acetamide (6b ) Triazole-linked o-Nitro Activity inferred from NMR/IR
2-(3-Fluoro-4-nitrophenoxy)-N-(m-trifluoromethyl)phenylacetamide (3k ) Phenoxy m-Trifluoromethyl 64 (MIC)

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